molecular formula C20H24ClNO5S B4308226 ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4308226
M. Wt: 425.9 g/mol
InChI Key: FVZZPFOWKUJYKC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a sulfonamide group, a chloro-substituted aromatic ring, and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 5-chloro-2-ethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-{[(5-chloro-2-ethoxyphenyl)sulfonyl]amino}-3-phenylpropanoate: Lacks the methyl group on the phenyl ring.

    Ethyl 3-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate: Contains a bromo group instead of a chloro group.

These comparisons highlight the uniqueness of ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2-ethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO5S/c1-4-26-18-11-10-16(21)12-19(18)28(24,25)22-17(13-20(23)27-5-2)15-8-6-14(3)7-9-15/h6-12,17,22H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZZPFOWKUJYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
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ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 6
ETHYL 3-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

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